Ethyl 3-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of aromatic rings, cyano groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups. The final steps include the formation of the ester and amide functionalities. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: shares similarities with other cyano-substituted pyridine derivatives and ester-containing compounds.
N-ETHYL-3-CYANO-4-METHYL-6-HYDROXY-2-PYRIDONE: Another compound with a cyano group and pyridine ring, but with different functional groups and properties.
Uniqueness
The uniqueness of ETHYL 3-(2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H21N3O4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-24(29)17-5-4-6-19(13-17)26-22(28)15-32-23-18(14-25)9-12-21(27-23)16-7-10-20(30-2)11-8-16/h4-13H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
ZSVPUZKLOWNSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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